disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
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Overview
Description
Disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic compound that belongs to the class of synthetic dyes. These compounds are often used in various industrial applications due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions.
Introduction of hydroxyethyl groups: Bis(2-hydroxyethyl)amine is introduced to the triazine ring through nucleophilic substitution.
Coupling reactions: The triazine derivatives are then coupled with sulfonated aromatic compounds to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and hydroxyethyl groups.
Reduction: Reduction reactions can occur, especially at the triazine ring and sulfonate groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with specific molecular targets:
Molecular targets: Proteins, nucleic acids, and other biomolecules.
Pathways involved: The compound can interfere with cellular processes by binding to enzymes, altering their activity, or by intercalating into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino-2,2’-stilbenedisulfonate
Uniqueness
Disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
Properties
Molecular Formula |
C40H42N12Na2O10S2 |
---|---|
Molecular Weight |
960.9 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
YJHDFAAFYNRKQE-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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